molecular formula C10H16N2 B12826499 1-Cyclohexyl-2-methyl-1H-imidazole

1-Cyclohexyl-2-methyl-1H-imidazole

Cat. No.: B12826499
M. Wt: 164.25 g/mol
InChI Key: SYDKRUIRAWOFDX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with glyoxal and formaldehyde under acidic conditions, followed by cyclization to form the imidazole ring . Another approach involves the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The cyclohexyl and methyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

    1-Methyl-1H-imidazole: Lacks the cyclohexyl group, making it less hydrophobic.

    2-Methyl-1H-imidazole: Similar structure but without the cyclohexyl group.

    1-Cyclohexyl-1H-imidazole: Similar but lacks the methyl group.

Uniqueness: 1-Cyclohexyl-2-methyl-1H-imidazole is unique due to the presence of both cyclohexyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-cyclohexyl-2-methylimidazole

InChI

InChI=1S/C10H16N2/c1-9-11-7-8-12(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

SYDKRUIRAWOFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2CCCCC2

Origin of Product

United States

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